(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
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Overview
Description
The compound “(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone” is a highly complex organic molecule. Such compounds often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the macrocyclic structure and the introduction of various functional groups. Common synthetic methods for such complex molecules include:
Stepwise Synthesis: Building the molecule piece by piece, often using protecting groups to control reactivity.
Cyclization Reactions: Forming the macrocyclic ring through intramolecular reactions.
Functional Group Transformations: Introducing or modifying functional groups using reagents like oxidizing agents, reducing agents, and alkylating agents.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Optimization of Reaction Conditions: Scaling up the synthesis while maintaining high yields and purity.
Use of Catalysts: Employing catalysts to increase reaction efficiency and selectivity.
Purification Techniques: Utilizing chromatography, crystallization, and other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Replacement of functional groups with others using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines, thiols.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block or intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery and development.
Industry
Material Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which the compound exerts its effects may involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar complexity, used as a solvent and synthetic intermediate.
Other Macrocyclic Compounds: Molecules with similar macrocyclic structures, often used in catalysis and drug development.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C61H109N11O12 |
---|---|
Molecular Weight |
1188.6 g/mol |
IUPAC Name |
(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24-/t39?,40?,41?,42-,43-,44-,45-,46-,48-,49-,50-,51+/m0/s1 |
InChI Key |
MIIRLHRXLLVIMF-WVLCEZETSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)NC(C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C/C=C\C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |
Origin of Product |
United States |
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